molecular formula C6H15NO4Si B1592990 Methyl (dimethoxy(methyl)silyl)methylcarbamate CAS No. 23432-65-7

Methyl (dimethoxy(methyl)silyl)methylcarbamate

Cat. No. B1592990
CAS RN: 23432-65-7
M. Wt: 193.27 g/mol
InChI Key: VMXOUPKLOXFFLW-UHFFFAOYSA-N
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Description

Methyl (dimethoxy(methyl)silyl)methylcarbamate, also known as Methyl-silylcarbamate, is a silylcarbamate compound that has been used in a variety of laboratory experiments. It is a highly versatile compound, with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Gas Chromatographic Analysis

Gas chromatographic retention indices, including for compounds similar to "Methyl (dimethoxy(methyl)silyl)methylcarbamate," are used to identify monoterpenes and sesquiterpenes in essential oils and related products. This method aids in the analysis of natural and synthetic substances by summarizing Kovats' indices for individual compounds on methyl silicone phases (Davies, 1990).

Protein Modification and Glycation

Research on protein modification by methylglyoxal, a compound related to "Methyl (dimethoxy(methyl)silyl)methylcarbamate," has revealed the formation of advanced glycation end-products. These modifications can affect protein-ligand interactions and enzyme activity, which is critical for understanding the biological impact of such chemicals (Ahmed et al., 2005).

Environmental and Material Science

Studies have also examined the influence of nanoparticle surface treatment on the electrical properties of epoxy composites, using silane coupling agents for surface treatment. This research is relevant for improving the dispersion and electrical properties of materials in environmental and industrial applications (Huang et al., 2010).

Chemical Synthesis and Chromatography

The synthesis and chromatographic analysis of derivatives for use in assays highlight the chemical versatility and application of "Methyl (dimethoxy(methyl)silyl)methylcarbamate" related compounds. Such studies contribute to the development of analytical methods for detecting and quantifying methylglyoxal and other reactive alpha-oxoaldehydes in various matrices (McLellan & Thornalley, 1992).

properties

IUPAC Name

methyl N-[[dimethoxy(methyl)silyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO4Si/c1-9-6(8)7-5-12(4,10-2)11-3/h5H2,1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXOUPKLOXFFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893291
Record name Methyl (dimethoxy(methyl)silyl)methylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (dimethoxy(methyl)silyl)methylcarbamate

CAS RN

23432-65-7
Record name Methyl N-[(dimethoxymethylsilyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-((dimethoxymethylsilyl)methyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023432657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[(dimethoxymethylsilyl)methyl]-, methyl ester
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Record name Methyl (dimethoxy(methyl)silyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-{[dimethoxy(methyl)silyl]methyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.583
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Record name Methyl N-[(dimethoxymethylsilyl)methyl]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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